molecular formula C10H9ClF2 B3315179 2-Chloro-4-(2,5-difluorophenyl)-1-butene CAS No. 951892-27-6

2-Chloro-4-(2,5-difluorophenyl)-1-butene

Cat. No. B3315179
CAS RN: 951892-27-6
M. Wt: 202.63 g/mol
InChI Key: FCGGTZVDRGJWNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

I found a related synthesis process involving a compound with a 2,5-difluorophenyl group. In 2019, Kumar and group developed a synthesis of 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde from (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine using V. H. reagent (DMF-POCl3) with stirring at 0 °C for 30 minutes followed by refluxing for 6 hours .

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound 2-Chloro-4-(2,5-difluorophenyl)-1-butene could be analogous to other chlorinated and fluorinated hydrocarbons in terms of its reactivity and potential applications in organic synthesis. Similar compounds have been used in various chemical reactions, such as electrooxidative chlorination processes and studies on the reactivity of disilyne compounds towards π-bonds, indicating potential uses in synthesizing complex organic molecules and in materials science for the development of n-type semiconductors. For instance, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was prepared via electrooxidative double ene-type chlorination, showcasing the potential for generating functionally diverse compounds (Uneyama et al., 1983). Additionally, the reaction of disilyne compounds with cis- and trans-butenes leading to stereospecific addition products demonstrates the intricate reactivity patterns that can be explored with chloro-fluorohydrocarbons (Kinjo et al., 2007).

Materials Science and Organic Electronics

Compounds with chloro and fluoro groups have been investigated for their potential in creating advanced materials, such as n-type semiconductors for organic electronics. The synthesis and characterization of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups for use in organic field-effect transistors (OFETs) and transistor nonvolatile memory elements underscore the significance of halogenated compounds in developing new electronic materials (Facchetti et al., 2004). These applications highlight the potential of this compound in contributing to the development of novel materials with specific electronic properties.

Safety and Hazards

The safety data sheet for a related compound, 4-Fluorophenylboronic acid, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

Given the lack of specific information on “2-Chloro-4-(2,5-difluorophenyl)-1-butene”, future research could focus on its synthesis, characterization, and potential applications. The biological activities of related compounds suggest that it may have potential uses in various fields, including medicine and materials science .

properties

IUPAC Name

2-(3-chlorobut-3-enyl)-1,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2/c1-7(11)2-3-8-6-9(12)4-5-10(8)13/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGGTZVDRGJWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=C(C=CC(=C1)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252309
Record name 2-(3-Chloro-3-buten-1-yl)-1,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951892-27-6
Record name 2-(3-Chloro-3-buten-1-yl)-1,4-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chloro-3-buten-1-yl)-1,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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